2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE
Overview
Description
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the methoxyethyl group. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, isoindoline derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Medicine
In medicine, compounds like 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE are investigated for their therapeutic potential. They may be used in the development of new drugs targeting specific diseases.
Industry
Industrially, these compounds can be used in the production of polymers, dyes, and other materials. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler isoindoline derivative with similar reactivity.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.
Isoindoline-1,3-dione Derivatives: A broader class of compounds with diverse applications.
Uniqueness
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-METHOXYETHYL)ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group, in particular, may enhance its solubility and reactivity compared to other isoindoline derivatives.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-7-6-14-11(16)8-15-12(17)9-4-2-3-5-10(9)13(15)18/h2-5H,6-8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPDXYKBYVSBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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